

Technical Characterization Guide: 4-Iodo-2,5-dimethoxybenzaldehyde[1][2]

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Compound of Interest

Compound Name:	4-Iodo-2,5-dimethoxybenzaldehyde
CAS No.:	90064-47-4
Cat. No.:	B1600581

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Executive Summary & Strategic Context

In the high-stakes environment of medicinal chemistry and psychopharmacological research, **4-iodo-2,5-dimethoxybenzaldehyde** (CAS: 90064-47-4) serves as a linchpin precursor. Its purity determines the efficacy of downstream reductive aminations to yield 2,5-dimethoxy-4-iodophenethylamine (2C-I) or 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI).

For the analytical chemist, Infrared (IR) spectroscopy is not merely an identification tool; it is a process control gate. This guide moves beyond basic spectral assignment to provide a self-validating protocol for confirming the 4-position iodination and distinguishing this compound from its unreacted precursor (2,5-dimethoxybenzaldehyde) or regioisomeric impurities.

Regulatory & Safety Notice

- Precursor Status:** This compound is a direct precursor to Schedule I/II controlled substances in many jurisdictions. Ensure compliance with local DEA/regulatory bodies before synthesis or procurement.

- Handling: Treat as a potential irritant and sensitizer. Use standard PPE.

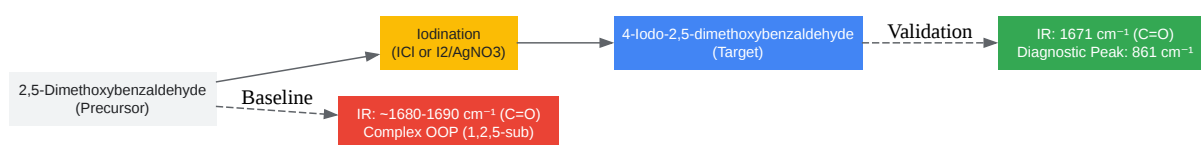
Structural Logic & Functional Group Analysis

To interpret the spectrum accurately, one must understand the vibrational consequences of the structural modification. We are transitioning from a 1,2,5-trisubstituted benzene (starting material) to a 1,2,4,5-tetrasubstituted benzene (product).

Key Vibrational Shifts

- Carbonyl Environment: The aldehyde group (-CHO) is sensitive to the electronic density of the ring. The introduction of the heavy Iodine atom at the para-position (relative to the aldehyde) exerts both inductive and steric effects, typically shifting the C=O stretch to a lower wavenumber compared to the unsubstituted precursor.
- Symmetry & Fingerprint: The 1,2,4,5-substitution pattern creates a highly symmetric "para-like" substitution arrangement for the protons, significantly simplifying the out-of-plane (OOP) C-H bending region (800–900 cm^{-1}).

Diagram: Structural Characterization Logic



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Figure 1: Transformation pathway highlighting the critical spectral shifts required for validation.

Experimental Spectral Data

The following data represents a consensus of high-purity samples analyzed via ATR-FTIR (Attenuated Total Reflectance).

Methodology:

- Instrument: Thermo-Electron Nexus 670 FT-IR (or equivalent).
- Mode: Smart Endurance ATR.
- Sample State: Solid crystalline powder (Melting Point: 137–139°C).

Diagnostic Peak Table

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Diagnostic Value
3006	Weak	Ar-H Stretch	Confirms aromaticity.
2936, 2850	Medium	C-H Stretch (Methoxy/Aldehyde)	Characteristic of methoxy groups (-OCH ₃) and aldehyde C-H.
1671	Strong	C=O Stretch (Aldehyde)	Primary Confirmation. Lower than typical benzaldehydes due to heavy atom conjugation.
1579, 1498	Medium	C=C Aromatic Skeletal	Ring breathing modes modified by tetrasubstitution.
1261, 1212	Strong	C-O-C Asym/Sym Stretch	Confirms integrity of the methoxy ether linkages.
1016	Medium	C-O-C Symmetric Stretch	Secondary confirmation of methoxy groups.
861	Medium/Sharp	C-H OOP Bending	Critical Purity Check. Characteristic of isolated aromatic protons in 1,2,4,5-substitution.

Interpretation of the "Fingerprint" (600–1500 cm^{-1})

The region below 1000 cm^{-1} is the final arbiter of purity.

- The 861 cm^{-1} Band: This peak arises from the out-of-plane bending of the two isolated aromatic protons (at positions 3 and 6). In the starting material (2,5-dimethoxybenzaldehyde), you would see a more complex pattern due to adjacent protons. If the reaction is incomplete, you will see peaks characteristic of 1,2,5-substitution interfering here.

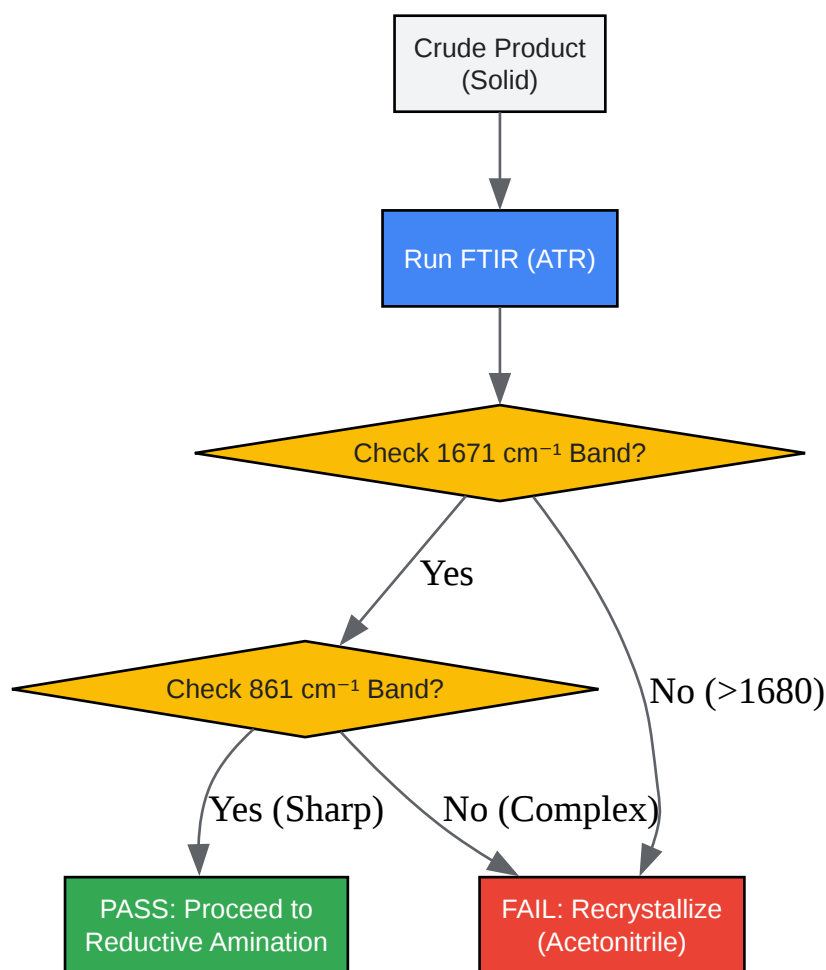
Quality Control Workflow

As a scientist, you must implement a "Stop/Go" protocol. Do not proceed to the reductive amination step until the intermediate passes this IR checkpoint.

QC Decision Matrix

- Visual Inspection: Product must be a solid, pale yellow to off-white crystal.^[1] If it is a dark oil, recrystallize (typically from acetonitrile or ethanol) before IR analysis.
- C=O Check: Look for the strong band at 1671 cm^{-1} .
 - Alert: If the band is $>1685 \text{ cm}^{-1}$, significant unreacted starting material may be present.
- Fingerprint Check: Verify the sharp band at 861 cm^{-1} .
 - Alert: Broad undefined absorption in this region suggests a mixture of regioisomers or polymerization.

Diagram: Analytical Workflow



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Figure 2: Operational decision tree for validating intermediate purity.

Synthesis & Purification Context

Understanding the synthesis helps explain the IR impurities. The standard preparation involves the iodination of 2,5-dimethoxybenzaldehyde using Iodine Monochloride (ICl) in glacial acetic acid or Iodine/Silver Nitrate.

- Impurity A (Starting Material): 2,5-dimethoxybenzaldehyde.^{[2][3][4][5][6]} IR Detection: Higher frequency C=O (~1685+ cm⁻¹).
- Impurity B (Over-iodination): 3,4-diiodo species (rare due to sterics) or polymeric tars. IR Detection: Loss of discrete sharp peaks in the fingerprint region; broadening of the C-O ether bands.

Purification Tip: If the IR spectrum is "muddy" (poor resolution), the product likely contains occluded Iodine or acetic acid. Wash the crystals thoroughly with cold water and sodium thiosulfate solution (to remove I₂) prior to drying and re-analysis.

References

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